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Abstract

This technical guide provides a comprehensive overview of the structural analysis of H-Phe(2-
Me)-OH, also known as (S)-2-amino-3-(o-tolyl)propanoic acid. Due to the limited availability of
direct experimental data in public databases, this document compiles predicted structural
information, general experimental protocols for analogous compounds, and a workflow for its
structural elucidation. This guide is intended to serve as a foundational resource for
researchers working with this and other non-canonical amino acids.

Introduction

H-Phe(2-Me)-OH is a derivative of the essential amino acid L-phenylalanine, featuring a methyl
group at the ortho position of the phenyl ring. This modification can significantly influence the
conformational properties and biological activity of peptides and peptidomimetics into which it is
incorporated. A thorough understanding of its three-dimensional structure is therefore crucial
for rational drug design and development. This guide outlines the key analytical techniques for
the structural characterization of H-Phe(2-Me)-OH.

Physicochemical Properties

A summary of the key physicochemical properties of H-Phe(2-Me)-OH is presented in Table 1.
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Table 1: Physicochemical Properties of H-Phe(2-Me)-OH

Property Value Source
Molecular Formula C10H13NO2 PubChem
Molecular Weight 179.22 g/mol PubChem
CAS Number 80126-53-0 Aapptec
Appearance Off-white to gray solid MedChemExpress
- Soluble in water (requires
Solubility o MedChemExpress
sonication)
Predicted XLogP3 15 PubChem
Predicted pKa (strongest
o 2.2 ChemAxon
acidic)
Predicted pKa (strongest
9.5 ChemAxon

basic)

Structural Elucidation Workflow

The structural analysis of a novel or modified amino acid like H-Phe(2-Me)-OH typically follows

a standardized workflow to ensure comprehensive characterization. This process integrates

various analytical techniques to determine the compound's connectivity, stereochemistry, and

three-dimensional structure.
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General Workflow for Structural Analysis

Synthesis & Purification

Synthesis of H-Phe(2-Me)-OH

Purification (e.g., HPLC)

Spectroscopic Analysis

NMR Spectroscopy
(1H, 13C, 2D)

Cvstallographic Analysis

Mass Spectrometry

(HRMS, MS/MS) Crystallization

Data Analysis & Structure Determination

Spectral Interpretation X-ray Diffraction

3D Structure Determination

Click to download full resolution via product page

Caption: A generalized experimental workflow for the structural elucidation of H-Phe(2-Me)-OH.
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Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the chemical structure of organic
molecules. While experimental spectra for H-Phe(2-Me)-OH are not readily available in public
databases, predicted chemical shifts can provide a useful reference.

Table 2: Predicted *H NMR Chemical Shifts for H-Phe(2-Me)-OH

Predicted Chemical Shift

Atom Multiplicity
(ppm)

Aromatic H 7.10-7.30 Multiplet

o-H ~4.0 Triplet

3-CH:z ~3.1,~3.3 Multiplet

Methyl H ~2.3 Singlet

NH:2 Variable Broad Singlet

COOH Variable Broad Singlet

Note: Predicted values are based on standard chemical shift tables and software; actual values
may vary depending on the solvent and experimental conditions.

Table 3: Predicted 13C NMR Chemical Shifts for H-Phe(2-Me)-OH
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Atom Predicted Chemical Shift (ppm)
COOH ~175
Aromatic C (quaternary) ~138, ~136

Aromatic CH ~130, ~128, ~126
a-C ~55
B-C ~37
Methyl C ~19

Note: Predicted values are based on standard chemical shift tables and software; actual values

may vary depending on the solvent and experimental conditions.

Experimental Protocol: NMR Spectroscopy of Amino Acids

o Sample Preparation: Dissolve 5-10 mg of H-Phe(2-Me)-OH in 0.5-0.7 mL of a suitable
deuterated solvent (e.g., D20, DMSO-de). The choice of solvent will depend on the solubility

of the compound and the desired information. For resolving exchangeable protons (NHz,

COOH), a non-protic solvent like DMSO-ds is preferred.

¢ Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane

(TMS) for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) for

agueous solutions, for referencing the chemical shifts.

o Data Acquisition:

o Acquire a *H NMR spectrum to identify the proton environments.

o Acquire a 133C NMR spectrum to identify the carbon framework.

o Perform 2D NMR experiments, such as COSY (Correlation Spectroscopy) to establish H-H

couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly

bonded H and C atoms, for unambiguous assignment of all signals.
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» Data Processing and Analysis: Process the raw data (Fourier transformation, phasing,
baseline correction) and integrate the signals in the *H spectrum. Analyze the chemical
shifts, coupling constants, and correlations from 2D spectra to confirm the structure of H-
Phe(2-Me)-OH.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition
of a compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula,
while tandem mass spectrometry (MS/MS) can reveal structural information through
fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data for H-Phe(2-Me)-OH

lon Predicted m/z
[M+H]* 180.1019
[M+Na]* 202.0838
[M-H]- 178.0874

Note: Predicted m/z values are for the monoisotopic mass.
Experimental Protocol: Mass Spectrometry of Amino Acids

o Sample Preparation: Prepare a dilute solution of H-Phe(2-Me)-OH (e.g., 1-10 uM) in a
suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or
methanol, often with a small amount of formic acid to promote ionization.

« lonization: Introduce the sample into the mass spectrometer using an appropriate ionization
technique. Electrospray ionization (ESI) is commonly used for amino acids as it is a soft
ionization method that keeps the molecule intact.

o Data Acquisition:

o Acquire a full scan mass spectrum in both positive and negative ion modes to determine
the molecular weight and identify the molecular ion ((M+H]* or [M-H]").
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o Perform HRMS to obtain an accurate mass measurement and confirm the elemental
composition.

o Conduct MS/MS experiments by isolating the molecular ion and subjecting it to collision-
induced dissociation (CID) to generate fragment ions.

o Data Analysis: Analyze the fragmentation pattern to deduce structural features. Common
fragmentation pathways for amino acids include the loss of water, formic acid, and cleavage
of the amino acid backbone.

Crystallographic Analysis

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in
the solid state. This technique requires the growth of a high-quality single crystal of the
compound.

Experimental Protocol: X-ray Crystallography

o Crystallization: Grow single crystals of H-Phe(2-Me)-OH. This is often the most challenging
step and may require screening various solvents, temperatures, and crystallization
techniques (e.g., slow evaporation, vapor diffusion).

o Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray
diffractometer. Collect diffraction data by rotating the crystal in a beam of X-rays.

» Structure Solution and Refinement: Process the diffraction data to obtain a set of structure
factors. Use computational methods to solve the phase problem and generate an initial
electron density map. Build an atomic model into the electron density and refine the model
against the experimental data to obtain the final crystal structure.

o Data Deposition: Deposit the final crystallographic information file (CIF) into a public
database such as the Cambridge Crystallographic Data Centre (CCDC).

Note: As of the time of this writing, no public crystallographic data for H-Phe(2-Me)-OH has
been identified.

Biological Signaling Pathways
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Currently, there is no information available in the scientific literature or public databases
regarding the involvement of H-Phe(2-Me)-OH in any specific biological signaling pathways.
Further research is required to elucidate its potential biological roles and interactions.

Conclusion

The structural analysis of H-Phe(2-Me)-OH can be achieved through a combination of modern
analytical techniques. While specific experimental data is currently scarce, this guide provides
a framework for its characterization based on predicted data and established protocols for
similar compounds. The detailed structural information obtained from these methods is
essential for understanding the properties of H-Phe(2-Me)-OH and for its application in peptide
synthesis and drug discovery. Future studies are encouraged to generate and publish
experimental data to enrich the scientific understanding of this and other modified amino acids.

« To cite this document: BenchChem. [Structural Analysis of H-Phe(2-Me)-OH: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1363631#structural-analysis-of-h-phe-2-me-oh]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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